2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
Description
The target compound, 2-(4-fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline, features a quinoline core substituted at positions 2 and 3 with a 4-fluorophenylsulfanyl group and a 3-(trifluoromethyl)phenyl group, respectively. The sulfanyl (S-linked) and trifluoromethyl groups in this compound likely enhance lipophilicity and metabolic stability, which are critical for drug-like properties .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F4NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITZFBDTOXPURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)F)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The trifluoromethyl group (CF₃) at position 3 enhances electron-withdrawing properties and lipophilicity compared to methyl or methoxy groups . Chlorophenyl (3g) vs. fluorophenyl (target): Chlorine’s larger size and higher electronegativity may influence binding interactions and solubility .
Crystallographic and Conformational Analysis
- Crystal Packing: Compounds like [2-cyclopropyl-4-(4-FP)quinolin-3-yl]methanol () show intermolecular hydrogen bonds (O–H⋯O/N), stabilizing their solid-state structures .
- Ring Puckering: Substituents influence quinoline planarity; non-planar conformations (e.g., in ) may reduce DNA intercalation efficiency .
Biological Activity
The compound 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is a notable member of the quinoline family, characterized by the presence of fluorine and sulfur substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H14F4N2S
- Molecular Weight : 434.398 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, research has shown that quinoline derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the trifluoromethyl group is particularly noted for enhancing the potency of these compounds against certain cancer types.
-
Mechanism of Action :
- The compound may interact with DNA or RNA, leading to inhibition of topoisomerases, which are essential for DNA replication.
- It could also act on specific receptors or enzymes involved in cancer progression, such as protein kinases.
- Case Study :
Antimicrobial Activity
The compound's biological profile suggests potential antimicrobial properties. Compounds with sulfur and fluorine substituents have been shown to exhibit activity against a range of bacterial and fungal pathogens.
-
Mechanism of Action :
- The presence of sulfur may enhance membrane permeability, allowing the compound to disrupt microbial cell integrity.
- Fluorinated compounds often exhibit increased lipophilicity, facilitating better penetration into microbial cells.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The incorporation of electron-withdrawing groups like trifluoromethyl and electron-donating groups such as fluorophenyl can modulate the electronic properties and enhance biological efficacy.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency against cancers |
| Fluorophenyl | Enhances interaction with targets |
| Sulfur | Improves antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline, and how can purity be validated?
- Methodology :
- Synthesis : Use nucleophilic aromatic substitution (SNAr) to introduce the sulfanyl group at position 2 of the quinoline core. Fluorophenyl and trifluoromethylphenyl substituents can be incorporated via Suzuki-Miyaura coupling or direct halogenation followed by cross-coupling reactions. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to avoid side products like over-fluorination or desulfurization .
- Validation : Confirm purity via reverse-phase HPLC (≥95%) and structural integrity using /-NMR. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular ion peak (e.g., [M+H]) .
Q. How can computational tools predict the binding modes of this compound to biological targets?
- Methodology :
- Docking : Use AutoDock Vina or AutoDock4 for preliminary binding mode prediction. Generate grid maps centered on the target’s active site (e.g., kinase ATP-binding pockets). Account for ligand flexibility using Lamarckian genetic algorithms in AutoDock4 .
- Validation : Compare docking poses with crystallographic data of analogous quinoline-protein complexes (e.g., p38α MAP kinase inhibitors). RMSD values <2.0 Å indicate reliable predictions .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodology :
- NMR : -NMR resolves signals from fluorophenyl (-4-F-CH) and trifluoromethyl (-CF) groups. -NMR identifies coupling patterns for quinoline protons.
- MS : HRMS with electrospray ionization (ESI) confirms exact mass (e.g., theoretical vs. experimental m/z) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Systematically modify substituents: (a) Replace 4-fluorophenyl with chloro/cyano groups to assess electronic effects; (b) Vary the sulfanyl linker to sulfonyl or amine for hydrogen-bonding potential.
- Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure K. Correlate activity with steric/electronic parameters (Hammett constants) .
Q. What strategies resolve contradictions in docking predictions vs. experimental binding data?
- Methodology :
- Ensemble Docking : Perform molecular dynamics (MD) simulations to generate multiple receptor conformations. Dock the compound to each conformation and identify consensus poses .
- Free Energy Calculations : Use MM/GBSA or MM/PBSA to rank binding affinities. Discrepancies may arise from protonation state errors or missing water molecules in the active site .
Q. How does the compound’s regiochemistry influence its reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents). Use -NMR to track substituent migration.
- DFT Calculations : Compute transition-state energies for substitutions at positions 2 vs. 4 of the quinoline core. Electron-withdrawing groups (e.g., -CF) activate position 3 for electrophilic attack .
Q. Can covalent docking explain potential irreversible binding to cysteine-rich targets?
- Methodology :
- Covalent Docking : Use AutoDock4’s flexible sidechain module to model Michael addition or disulfide formation between the sulfanyl group and catalytic cysteines. Adjust grid parameters to include reactive residues .
- Validation : Perform mass spectrometry-based intact protein analysis to detect adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
